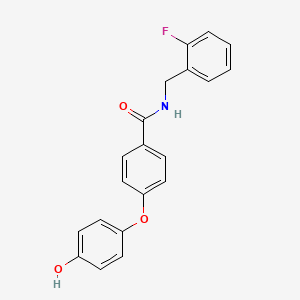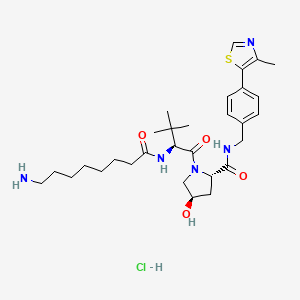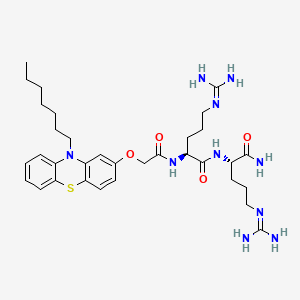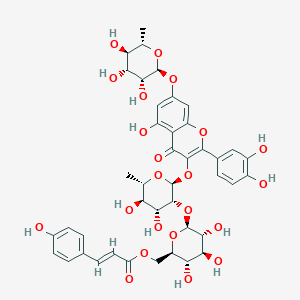
Antibacterial agent 184
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial agent 184 is a compound known for its potent activity against a variety of bacterial pathogens. It has been identified as a fungal inhibitor, particularly effective against the plant pathogenic fungus Sclerotinia sclerotiorum . This compound is part of a broader class of antibacterial agents that are crucial in combating bacterial infections and preventing the spread of resistant strains.
Métodos De Preparación
The preparation of antibacterial agent 184 involves several synthetic routes and reaction conditions. While specific details on the synthesis of this compound are limited, general methods for preparing antibacterial agents often include the use of organic synthesis techniques. These methods typically involve the formation of key intermediates through reactions such as alkylation, acylation, and cyclization. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Antibacterial agent 184 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and temperature control to optimize reaction rates.
Aplicaciones Científicas De Investigación
Antibacterial agent 184 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of antibacterial agents.
Biology: It serves as a tool to investigate the mechanisms of bacterial inhibition and resistance.
Medicine: It is explored for its potential use in developing new antibacterial therapies to treat infections caused by resistant bacteria.
Industry: It is utilized in the development of antibacterial coatings and materials to prevent bacterial contamination and growth
Mecanismo De Acción
The mechanism of action of antibacterial agent 184 involves targeting specific bacterial pathways and molecular targets. It is believed to interfere with the function of ATP synthases, potentially by disrupting the hydrogen ion gradient necessary for ATP synthesis through oxidative phosphorylation. This disruption leads to reduced ATP production, ultimately inhibiting bacterial growth and survival .
Comparación Con Compuestos Similares
Antibacterial agent 184 can be compared with other similar compounds, such as:
Penicillin: A well-known antibacterial agent that targets bacterial cell wall synthesis.
Tetracycline: An antibiotic that inhibits protein synthesis by blocking the association of tRNAs with the ribosome.
Ciprofloxacin: A fluoroquinolone that targets bacterial DNA gyrase and topoisomerase IV, inhibiting DNA replication. What sets this compound apart is its unique mechanism of action involving ATP synthases, which is different from the mechanisms of action of the aforementioned compounds
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in combating bacterial infections and addressing the growing issue of antibiotic resistance.
Propiedades
Fórmula molecular |
C20H16FNO3 |
|---|---|
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
N-[(2-fluorophenyl)methyl]-4-(4-hydroxyphenoxy)benzamide |
InChI |
InChI=1S/C20H16FNO3/c21-19-4-2-1-3-15(19)13-22-20(24)14-5-9-17(10-6-14)25-18-11-7-16(23)8-12-18/h1-12,23H,13H2,(H,22,24) |
Clave InChI |
KXFYZQZQNVGMIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[7-[3-(1,3-dihydroisoindol-2-yl)propoxy]-6-methoxy-4-pyrrolidin-1-ylquinazolin-2-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B12372420.png)






![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12372446.png)

![6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B12372459.png)

![(1R,2R,3E,5R,7S,9E,11R,12S,13R,14S,15R,16S)-16-benzyl-2,5,12,13-tetrahydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one](/img/structure/B12372462.png)
![N-[(E)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N'-hydroxyoctanediamide](/img/structure/B12372474.png)

